N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide
CAS No.: 36456-90-3
Cat. No.: VC21094117
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36456-90-3 |
|---|---|
| Molecular Formula | C10H13N3O2 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide |
| Standard InChI | InChI=1S/C10H13N3O2/c1-8(12(2)3)11-9-4-6-10(7-5-9)13(14)15/h4-7H,1-3H3 |
| Standard InChI Key | SZXZMKAOUGQCFZ-UHFFFAOYSA-N |
| SMILES | CC(=NC1=CC=C(C=C1)[N+](=O)[O-])N(C)C |
| Canonical SMILES | CC(=NC1=CC=C(C=C1)[N+](=O)[O-])N(C)C |
Introduction
Chemical Identity and Structure
N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide is an organic compound characterized by its specific molecular arrangement of an ethanimidamide backbone with a 4-nitrophenyl group attachment. The compound possesses two methyl groups bonded to one of the nitrogen atoms in the amidine functional group, creating its distinctive chemical identity.
The compound is identified by multiple registry numbers and identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 36456-90-3, 119724-89-9 (alternative) |
| Molecular Formula | C₁₀H₁₃N₃O₂ |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide |
| InChI | InChI=1S/C10H13N3O2/c1-8(12(2)3)11-9-4-6-10(7-5-9)13(14)15/h4-7H,1-3H3 |
| InChIKey | SZXZMKAOUGQCFZ-UHFFFAOYSA-N |
| SMILES | CC(=NC1=CC=C(C=C1)N+[O-])N(C)C |
The structural arrangement features an ethanimidamide group (acetamidine derivative) with N,N-dimethyl substitution on one nitrogen atom and a 4-nitrophenyl group on the other nitrogen atom. This structure contributes to the compound's chemical behavior and potential applications .
Physical and Chemical Properties
N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide possesses a range of physical and chemical properties that influence its behavior in various environments and reactions. These properties are crucial for understanding its potential applications and handling requirements.
Physical Properties
The compound exhibits the following physical characteristics:
Chemical Properties
The compound's chemical behavior is determined by its functional groups and molecular structure:
The moderate XLogP3-AA value of 1.4 indicates a balanced hydrophilicity/lipophilicity profile, suggesting potential for biological membrane permeation. The compound's inability to donate hydrogen bonds (donor count of 0) combined with its ability to accept hydrogen bonds (acceptor count of 3) influences its intermolecular interactions and solubility characteristics. The topological polar surface area of 61.4 Ų is well below the threshold of 140 Ų typically associated with good cell membrane permeability, suggesting favorable drug-like properties in terms of membrane penetration .
Chemical Reactivity and Mechanisms
N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide demonstrates chemical reactivity characteristic of both amidines and nitro-aromatic compounds, making it versatile in various chemical transformations.
Reactivity of the Amidine Group
The amidine functional group (C=N-C-N) can participate in several reaction types:
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Hydrolysis: The C=N bond can undergo acid or base-catalyzed hydrolysis, leading to breakdown of the amidine structure
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Alkylation: The nitrogen atoms can act as nucleophiles in alkylation reactions
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Coordination chemistry: The nitrogen atoms can coordinate with metal ions, forming complexes
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Tautomerization: The amidine group can exhibit tautomerism under certain conditions
Reactivity of the Nitrophenyl Group
The 4-nitrophenyl moiety contributes additional reactivity patterns:
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Reduction: The nitro group can be reduced to an amine, hydroxylamine, or related derivatives
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Nucleophilic aromatic substitution: The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack
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Redox activity: The nitro group can participate in electron transfer reactions, potentially generating reactive oxygen species in biological systems
The combination of these reactive centers makes N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide a potentially versatile building block for chemical synthesis and pharmaceutical development. The compound's ability to participate in redox mechanisms may be particularly relevant to its biological activities, as it could disrupt cellular functions through generation of reactive species.
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